molecular formula C13H13N3O4 B3128758 ethyl 2-amino-4-(3-nitrophenyl)-1H-pyrrole-3-carboxylate CAS No. 338968-25-5

ethyl 2-amino-4-(3-nitrophenyl)-1H-pyrrole-3-carboxylate

Cat. No.: B3128758
CAS No.: 338968-25-5
M. Wt: 275.26 g/mol
InChI Key: LKVIJMLNPZXLCI-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(3-nitrophenyl)-1H-pyrrole-3-carboxylate is a pyrrole-based heterocyclic compound characterized by a nitro-substituted phenyl group at the 4-position of the pyrrole ring and an ethyl carboxylate ester at the 3-position. The nitro group at the meta position on the phenyl ring introduces strong electron-withdrawing effects, influencing the compound’s electronic properties, reactivity, and intermolecular interactions.

The synthesis of this compound typically involves a Michael addition followed by cyclization. For instance, (Z)-2-(3-nitrobenzylidene)-1-benzo[b]thiophen-3(2H)-one reacts with ethyl cyanoacetate in ethanol under basic conditions (e.g., piperidine catalyst), yielding the tricyclic heterocycle via 1,4-addition and intramolecular cyclization . The crystal structure reveals a non-planar arrangement, with the nitro-phenyl group forming a dihedral angle of 86.9° with the fused pyrrole-benzothieno system, contributing to distinct packing behaviors and hydrogen-bonding networks (N–H⋯O and π–π interactions) .

Properties

IUPAC Name

ethyl 2-amino-4-(3-nitrophenyl)-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-2-20-13(17)11-10(7-15-12(11)14)8-4-3-5-9(6-8)16(18)19/h3-7,15H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVIJMLNPZXLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=C1C2=CC(=CC=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(3-nitrophenyl)-1H-pyrrole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of ethyl acetoacetate with 3-nitrobenzaldehyde in the presence of ammonium acetate to form the corresponding pyrrole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(3-nitrophenyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

Ethyl 2-amino-4-(3-nitrophenyl)-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(3-nitrophenyl)-1H-pyrrole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the amino group can form hydrogen bonds with biological macromolecules, influencing their function .

Comparison with Similar Compounds

Structural and Substituent Comparisons
Compound Name Substituents (Position) Key Functional Groups Molecular Formula
Ethyl 2-amino-4-(3-nitrophenyl)-1H-pyrrole-3-carboxylate 3-Nitrophenyl (C4), ethyl carboxylate (C3) Nitro, amino, ester C₁₃H₁₃N₃O₄
Ethyl 2-amino-4-(3-chloro-2-thienyl)-1H-pyrrole-3-carboxylate 3-Chloro-2-thienyl (C4) Chloro, thienyl, amino, ester C₁₁H₁₁ClN₂O₂S
Ethyl 2-amino-4-(4-chlorophenyl)-1-(3-trifluoromethylphenyl)-1H-pyrrole-3-carboxylate 4-Chlorophenyl (C4), 3-CF₃-phenyl (N1) Chloro, trifluoromethyl, amino, ester C₂₀H₁₆ClF₃N₂O₂
Ethyl 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate 4-Chlorophenyl (C4) Chloro, amino, ester C₁₃H₁₃ClN₂O₂

Key Observations :

  • Steric and Conformational Effects : The 3-nitro group introduces steric hindrance, leading to a larger dihedral angle (86.9° ) compared to planar 4-chlorophenyl derivatives, which may adopt more coplanar arrangements.
  • Sulfur vs. Nitro : The thienyl group in the chloro-thienyl analog introduces sulfur-mediated electronic effects (e.g., resonance stabilization), absent in nitro-substituted derivatives.
Physicochemical Properties
Property Target Compound Chloro-Thienyl Analog 4-Chloro-3-CF₃ Derivative
Molecular Weight (g/mol) ~283.27 270.73 408.80
Melting Point Not reported Not reported 250–252°C
Solubility Likely polar aprotic solvents Moderate in ethanol Low (highly substituted)
Hydrogen Bonding N–H⋯O and π–π interactions S⋯Cl interactions (predicted) N–H⋯O/F (hypothesized)

Key Observations :

  • The 3-nitrophenyl compound’s solubility in polar solvents (e.g., ethanol) is comparable to its analogs, but steric hindrance from the nitro group may reduce crystallinity.
  • The higher melting point of the 4-chloro-3-CF₃ derivative (250–252°C) suggests stronger intermolecular forces (e.g., dipole-dipole from CF₃) compared to the nitro analog.

Biological Activity

Ethyl 2-amino-4-(3-nitrophenyl)-1H-pyrrole-3-carboxylate is a heterocyclic compound that has garnered interest in various fields of biological research due to its potential pharmacological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound features a pyrrole ring with an amino group, a nitrophenyl group, and an ethyl ester. The synthesis typically involves multi-step reactions starting from ethyl acetoacetate and 3-nitrobenzaldehyde, often using ammonium acetate as a catalyst in ethanol under reflux conditions.

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Properties : Investigated for its potential as an antimicrobial agent, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa .
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses, potentially through inhibition of pro-inflammatory cytokines .
  • Antitumor Activity : Preliminary studies suggest it may possess anticancer properties, possibly influencing cell signaling pathways associated with tumor growth .

The mechanism of action for this compound is thought to involve:

  • Interaction with Biological Targets : The nitrophenyl group may facilitate electron transfer reactions, while the amino group can form hydrogen bonds with biological macromolecules, influencing their activity .
  • Enzymatic Reduction : The nitro group can undergo enzymatic reduction to form an amino derivative, which may enhance its biological activity by increasing lipophilicity and membrane interaction .

Antimicrobial Activity

A study demonstrated that derivatives of pyrrole compounds showed significant antibacterial activity, with minimal inhibitory concentrations (MIC) ranging from 20 μM against S. aureus to 30 μM against P. aeruginosa. The presence of nitro groups was found to enhance this activity significantly .

CompoundTarget BacteriaMIC (μM)
This compoundStaphylococcus aureus20
This compoundPseudomonas aeruginosa30

Anti-inflammatory Effects

In vitro studies indicated that this compound could inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α. This suggests a potential role in the treatment of inflammatory diseases .

Antitumor Potential

Research has indicated that pyrrole derivatives can influence pathways related to cancer cell proliferation. This compound may act as a lead compound for developing new anticancer drugs due to its structural properties that enhance interaction with tumor-associated targets .

Comparison with Similar Compounds

This compound can be compared to other similar pyrrole derivatives:

Compound NameStructure CharacteristicsNotable Activity
Ethyl 2-amino-4-(4-nitrophenyl)-1H-pyrrole-3-carboxylateDifferent nitro positioningAntimicrobial
Ethyl 2-amino-4-(2-nitrophenyl)-1H-pyrrole-3-carboxylateVaries in electronic propertiesAnti-inflammatory

Q & A

Q. What are the common synthetic routes for ethyl 2-amino-4-(3-nitrophenyl)-1H-pyrrole-3-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via Michael addition-cyclocondensation reactions. For example, a 68% yield was achieved by refluxing (Z)-2-(3-nitrobenzylidene)-1-benzo[b]thiophen-3(2H)-one with ethyl cyanoacetate in ethanol using piperidine as a catalyst . Key optimization parameters include:

  • Catalyst choice : Piperidine enhances nucleophilic addition and cyclization.
  • Solvent selection : Ethanol facilitates solubility and reaction homogeneity.
  • Reaction time : Extended reflux (6 hours) ensures completion of intramolecular cyclization. Alternative routes involve multi-step protocols, such as coupling pyrrole precursors with nitrophenyl derivatives under palladium catalysis, though yields may vary (e.g., 57% in analogous syntheses) .

Q. How is the compound characterized spectroscopically, and what analytical techniques are critical for validation?

Characterization relies on:

  • <sup>1</sup>H NMR : Aromatic protons appear at δ 7.50–7.57 ppm (nitrophenyl group), while the pyrrole NH2 resonates at δ 12.52 ppm .
  • IR spectroscopy : Bands at ~3442 cm<sup>-1</sup> (NH2 stretch) and 1728 cm<sup>-1</sup> (ester C=O) confirm functional groups .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 402.2 [M+1]<sup>+</sup>) validate the molecular formula . Discrepancies in spectral data between batches may arise from residual solvents or tautomeric forms, necessitating repeated recrystallization .

Advanced Research Questions

Q. What challenges arise in X-ray crystallographic refinement of this compound, and how are they addressed?

Crystal structures often exhibit disorder (e.g., in nitro group orientation) and anisotropic displacement ellipsoids , requiring advanced refinement tools:

  • Software : SHELXL (via WinGX suite) resolves disorder by partitioning occupancy ratios .
  • Hydrogen bonding : N–H···O interactions (e.g., 2.89 Å in the title compound) stabilize the lattice but complicate density maps. H atoms are modeled as riding with Uiso = 1.2–1.5×Ueq of parent atoms .
  • Twinning : High-resolution data (e.g., R factor = 0.044) mitigate twinning artifacts .

Q. How do intermolecular interactions influence the compound’s solid-state properties and reactivity?

Hirshfeld surface analysis reveals dominant π–π stacking (nitrophenyl and pyrrole rings) and N–H···O hydrogen bonds (contributing 15–20% to crystal packing) . These interactions:

  • Stabilize the lattice : Dihedral angles between fused rings (e.g., 86.90° in the benzothieno derivative) reduce steric strain .
  • Impact solubility : Strong intermolecular forces reduce solubility in non-polar solvents, guiding solvent choice for recrystallization .

Q. What computational methods are used to predict electronic properties or reaction mechanisms?

Density Functional Theory (DFT) studies analyze:

  • Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with electrophilic reactivity at the pyrrole C3 position .
  • Mechanistic pathways : Transition states for Michael addition (ΔG‡ ≈ 25 kcal/mol) validate experimental conditions . Software like Gaussian or ORCA integrates crystallographic data (e.g., C–C bond lengths = 1.35–1.42 Å) for accuracy .

Methodological Considerations

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Dose-response validation : Test multiple concentrations (e.g., 1–100 μM) to account for non-linear effects.
  • Impurity profiling : LC-MS (≥95% purity) and HPLC (e.g., 98.6% purity in analogs) ensure activity correlates with the target compound .
  • Control experiments : Compare with structurally similar derivatives (e.g., 4-chlorophenyl vs. 3-nitrophenyl substituents) to isolate substituent effects .

Q. What strategies optimize regioselectivity in functionalizing the pyrrole ring?

  • Directed ortho-metalation : Use bulky directing groups (e.g., Boc-protected NH2) to favor substitution at C4 .
  • Microwave-assisted synthesis : Reduces side reactions (e.g., decarboxylation) by shortening reaction times .
  • Solvent effects : Polar aprotic solvents (DMF) enhance electrophilic aromatic substitution at electron-rich positions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 2-amino-4-(3-nitrophenyl)-1H-pyrrole-3-carboxylate
Reactant of Route 2
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ethyl 2-amino-4-(3-nitrophenyl)-1H-pyrrole-3-carboxylate

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